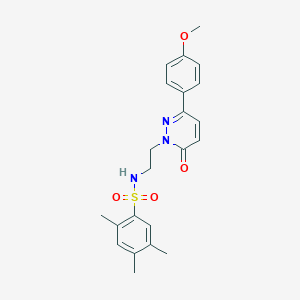
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a methoxyphenyl group and a trimethylbenzenesulfonamide moiety . Its molecular formula is C22H28N4O3S with a molecular weight of approximately 393.44 g/mol. The structural complexity suggests various interactions with biological targets, making it a candidate for therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 393.44 g/mol |
| Core Structure | Pyridazinone |
| Functional Groups | Methoxyphenyl, Trimethyl, Sulfonamide |
Anticancer Potential
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may interact with enzymes or receptors implicated in inflammatory responses or cancer cell proliferation, potentially leading to reduced tumor growth and increased apoptosis in malignant cells .
Antimicrobial Activity
Compounds with similar structural features have demonstrated notable antimicrobial properties. The sulfonamide group is particularly known for its effectiveness against various bacterial strains.
- Activity Spectrum : Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics .
Inflammatory Response Modulation
The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Research on related pyridazinone derivatives indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Clinical Relevance : This property positions the compound as a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of pyridazinone derivatives on human cancer cell lines (MCF-7 and Bel-7402) found that certain derivatives exhibited potent cytotoxicity, suggesting that modifications to the pyridazinone core can enhance biological activity .
Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of related compounds was assessed against common pathogenic bacteria. Results indicated significant inhibition of bacterial growth, particularly with compounds containing sulfonamide groups .
Study 3: Inflammation and Pain Models
Research involving animal models of inflammation demonstrated that pyridazinone derivatives could effectively reduce edema and pain responses, indicating their potential application in pain management therapies .
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-13-17(3)21(14-16(15)2)30(27,28)23-11-12-25-22(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMNFHYXAGSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














